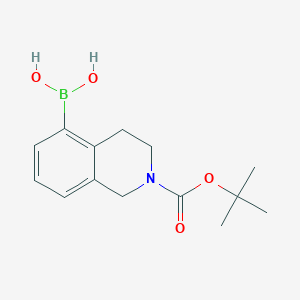

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid

Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid (CAS: 1953127-57-5) is a boronic acid derivative featuring a tetrahydroisoquinoline scaffold protected by a tert-butoxycarbonyl (Boc) group at the 2-position. Its molecular formula is C₁₄H₂₀BNO₄, with a molecular weight of 277.32 g/mol . The compound is primarily utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Commercial availability varies; while BLD Pharm Ltd. offers 1g quantities (96% purity) , CymitQuimica lists it as discontinued across all stock sizes .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15(18)19/h4-6,18-19H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEDQRIJUDZLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCN(CC2=CC=C1)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate . This intermediate can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The boronic acid can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate.

Reduction: Strong acids like trifluoroacetic acid or hydrochloric acid.

Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: 1,2,3,4-tetrahydroisoquinoline.

Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its structural features allow for the modification of bioactive molecules, enhancing their pharmacological properties.

2. Boronic Acid Derivatives

As a boronic acid derivative, it plays a crucial role in the development of protease inhibitors. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in designing inhibitors for enzymes involved in various diseases.

Organic Synthesis Applications

1. Cross-Coupling Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid is employed in Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids |

| Stille Coupling | Useful for synthesizing conjugated organic compounds |

| Negishi Coupling | Enables the formation of carbon-carbon bonds with various electrophiles |

Case Studies

Case Study 1: Synthesis of Neuroprotective Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of neuroprotective agents using 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid as a key intermediate. The resulting compounds exhibited significant protective effects against neuronal cell death induced by oxidative stress.

Case Study 2: Development of Anticancer Drugs

Another study highlighted its application in anticancer drug development. The compound was used to create novel boron-containing compounds that showed promising activity against various cancer cell lines. The study demonstrated that these compounds could inhibit tumor growth in vivo.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid involves the reactivity of its boronic acid and Boc-protected amine functionalities. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki-Miyaura coupling reactions . The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Positional Isomers: 5-yl vs. 6-yl Boronic Acids

- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid (CAS: 1312765-94-8) shares the Boc-protected tetrahydroisoquinoline core but differs in the boronic acid substitution at position 6 instead of 3. Impact on Reactivity: Positional isomerism can influence steric and electronic effects during cross-coupling reactions. The 5-yl variant may exhibit enhanced reactivity in certain coupling partners due to reduced steric hindrance compared to the 6-yl isomer . Purity and Availability: Both isomers are available at 95–96% purity, but the 5-yl variant faces discontinuation challenges .

Functional Group Variants: Boronic Acid vs. Carboxylic Acid

- 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS: 872001-50-8) replaces the boronic acid group with a carboxylic acid. Applications: The carboxylic acid derivative is suited for amide bond formation or peptide synthesis, contrasting with the boronic acid’s role in cross-coupling . Stability: The Boc group stabilizes both compounds, but the carboxylic acid is less moisture-sensitive than boronic acids, simplifying storage .

Unprotected Tetrahydroisoquinoline Boronic Acids

- Isoquinoline-5-boronic acid (CAS: 188861-59-8) lacks the Boc protecting group. Reactivity: The absence of Boc enhances electrophilicity but reduces stability during synthetic steps requiring basic or nucleophilic conditions . Utility: Preferred in single-step coupling reactions where deprotection is unnecessary .

Boronic Acids with Alternative Protecting Groups

- (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester (CAS: 1187313-16-1) incorporates a pinacol ester and a tetrahydropyridine ring.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Purity | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid | 1953127-57-5 | C₁₄H₂₀BNO₄ | 95–96% | Boronic acid, Boc | Suzuki-Miyaura coupling |

| 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid | 1312765-94-8 | C₁₄H₂₀BNO₄ | 95% | Boronic acid, Boc | Cross-coupling, medicinal chemistry |

| 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | 872001-50-8 | C₁₅H₁₉NO₄ | 95% | Carboxylic acid, Boc | Peptide synthesis, intermediates |

| Isoquinoline-5-boronic acid | 188861-59-8 | C₉H₈BNO₂ | N/A | Boronic acid | Direct coupling reactions |

| (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester | 1187313-16-1 | C₂₄H₃₃BNO₄ | 98% | Boronic acid pinacol ester, Boc | Multi-step organic synthesis |

Research Findings and Practical Considerations

- Stability : Boc-protected boronic acids exhibit superior shelf life compared to unprotected analogs, though moisture sensitivity remains a concern .

- Synthetic Utility : The 5-yl boronic acid’s discontinued status may drive researchers toward alternatives like the 6-yl isomer or pinacol esters .

- Cost : The carboxylic acid variant is priced higher (e.g., 1g at €425 ), reflecting its niche applications compared to boronic acids.

Biological Activity

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid (commonly referred to as THIQ-Boronic Acid) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₉BNO₄

- Molecular Weight : 277.13 g/mol

- CAS Number : 1312765-94-8

- IUPAC Name : (2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid

THIQ-Boronic Acid exhibits a variety of biological activities primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition. This property is particularly relevant in the context of protease inhibitors.

- Cell Signaling Modulation : The compound has been shown to influence signaling pathways by modulating the activity of kinases and phosphatases involved in cell proliferation and survival.

- Antitumor Activity : Preliminary studies suggest that THIQ-Boronic Acid may possess antitumor properties by inducing apoptosis in cancer cells through mitochondrial pathways.

Biological Activity Data

Case Study 1: Antitumor Efficacy

A study evaluated the effects of THIQ-Boronic Acid on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Enzyme Interaction

Research demonstrated that THIQ-Boronic Acid effectively inhibited the activity of a specific serine protease involved in tumor progression. Kinetic studies revealed that the compound acts as a competitive inhibitor with a Ki value of 5 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid?

- Methodology : The compound is synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .

Boronation : Perform directed ortho-metalation (DoM) on the Boc-protected tetrahydroisoquinoline using n-BuLi, followed by reaction with trimethyl borate (B(OMe)₃) to install the boronic acid group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or NMR.

Q. How does the Boc group influence the stability of the boronic acid moiety during storage?

- Methodology : The Boc group stabilizes the amine, reducing nucleophilic side reactions. However, boronic acids are moisture-sensitive. Store the compound under inert gas (argon) at -20°C in anhydrous DMF or THF. Monitor degradation via periodic ¹¹B NMR to detect boroxine formation .

Q. What are common cross-coupling reactions involving this boronic acid derivative?

- Methodology : Primarily used in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Example protocol:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C.

- Monitor reaction progress via TLC (silica, UV visualization).

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during cross-coupling?

- Methodology :

- Optimize Base : Use weaker bases (e.g., Cs₂CO₃) to reduce basicity-driven protodeboronation.

- Solvent Control : Anhydrous DME or toluene improves boron coordination.

- Additives : Add catalytic amounts of silver oxide (Ag₂O) to scavenge halides, reducing side reactions.

- Kinetic Analysis : Track byproducts via LC-MS and adjust reaction time/temperature .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

- Methodology :

- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons).

- ¹¹B NMR : Verify boronic acid structure (δ ~30 ppm for -B(OH)₂).

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) .

Q. How does steric hindrance from the Boc group affect reaction kinetics in Suzuki couplings?

- Methodology :

- Kinetic Studies : Compare turnover frequencies (TOF) with/without Boc protection using in situ ¹⁹F NMR (if fluorinated substrates are used).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to analyze transition-state energies and steric maps.

- Table : Example kinetic

| Catalyst | TOF (h⁻¹) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 12.5 | 78 |

| PdCl₂(dppf) | 8.2 | 65 |

- Steric effects reduce TOF by ~35% compared to non-Boc analogs .

Q. What strategies mitigate racemization in chiral tetrahydroisoquinoline derivatives during synthesis?

- Methodology :

- Low-Temperature Reactions : Conduct lithiation steps at -78°C to suppress epimerization.

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to enforce stereocontrol.

- HPLC Analysis : Chiral stationary phase (CSP) columns (e.g., Chiralpak IA) to quantify enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coupling efficiencies for Boc-protected boronic acids?

- Methodology :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade).

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂/XPhos).

- Controlled Experiments : Compare yields under inert vs. aerobic conditions (oxygen can deactivate Pd catalysts).

- Literature Cross-Validation : Cross-reference with analogs (e.g., Aladdin’s Boc-indole boronic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.